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Compound of Interest

Compound Name: Methoxymethanol

Cat. No.: B1221974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental and theoretically calculated

vibrational and nuclear magnetic resonance spectra of methoxymethanol (CH₃OCH₂OH).

Understanding the spectral properties of this simple yet important molecule is crucial for its

detection and characterization in various environments, from interstellar space to biological

systems. This document summarizes key quantitative data, outlines experimental and

computational methodologies, and visualizes the comparative workflow.

Introduction to Methoxymethanol
Methoxymethanol is the simplest hemiformal and a molecule of significant interest in

astrophysics and atmospheric chemistry. Its instability makes laboratory studies challenging,

highlighting the importance of theoretical calculations in complementing and interpreting

experimental data. Spectroscopic techniques such as infrared (IR), Raman, and nuclear

magnetic resonance (NMR) spectroscopy are powerful tools for identifying and characterizing

methoxymethanol.

Comparison of Experimental and Theoretical
Infrared (IR) Spectra
The most comprehensive data available for comparing the experimental and theoretical spectra

of methoxymethanol lies in the realm of infrared spectroscopy. Experimental data is primarily
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available from matrix isolation studies, where the molecule is trapped in an inert gas matrix at

low temperatures to stabilize it for spectroscopic analysis. These experimental findings are

compared with high-level ab initio and density functional theory (DFT) calculations.

Data Presentation: Vibrational Frequencies
A detailed comparison of experimental vibrational frequencies from argon matrix-isolation

infrared spectroscopy and calculated anharmonic vibrational frequencies using second-order

vibrational perturbation theory (VPT2) is presented in Table 1. The calculations were performed

for the two most stable conformers of methoxymethanol, gauche-gauche (CGcg) and a

second gauche-gauche conformer (CGcg'). The experimental data is sourced from the work of

Wrobel et al. (1999), who assigned the observed bands with the assistance of DFT

calculations.[1]

Table 1: Comparison of Experimental and Calculated Anharmonic Vibrational Frequencies

(cm⁻¹) of Methoxymethanol
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Vibrational Mode
Assignment

Experimental (Ar
Matrix)[1]

Calculated
(VPT2/MP2/aug-cc-
pVTZ) - CGcg
Conformer[1]

Calculated
(VPT2/MP2/aug-cc-
pVTZ) - CGcg'
Conformer[1]

OH stretch 3641, 3631 3655 3648

CH₃ asym. stretch - 3015, 2965 3010, 2955

CH₂ asym. stretch - 2935 2940

CH₃ sym. stretch - 2840 2835

CH₂ sym. stretch - 2820 2825

CH₃ deformation - 1470, 1460 1475, 1465

CH₂ scissors - 1450 1455

CH₂ wag - 1380 1375

CH₃ rock - 1180 1185

C-O-C asym. stretch - 1150 1145

C-O-C sym. stretch 576 580 575

OH torsion - 372 370

O-CH₃ torsion - 187 185

Methyl torsion - 132 130

Note: Experimental data for all vibrational modes is not available in the cited literature.

The data shows good agreement between the experimental and calculated frequencies,

particularly for the OH stretching and C-O-C bending modes.[1] The theoretical calculations aid

in the assignment of the experimental spectrum, especially in regions where multiple vibrational

modes may overlap.

Nuclear Magnetic Resonance (NMR) and Raman
Spectroscopy
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As of the latest literature review, experimental ¹H and ¹³C NMR and Raman spectra of isolated

methoxymethanol are not readily available. The inherent instability of the molecule makes its

isolation and analysis by these techniques challenging.[1] However, theoretical predictions of

these spectra provide valuable insights for potential future experimental work.

Theoretical Predictions
Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method

with DFT, can predict the ¹H and ¹³C NMR chemical shifts of methoxymethanol. Similarly, DFT

calculations can be employed to compute the Raman spectrum, providing information on the

vibrational modes that are Raman active.

While a direct comparison with experimental data is not currently possible, these theoretical

spectra serve as a benchmark for the identification of methoxymethanol in complex mixtures

where it may be formed in situ.

Experimental and Computational Protocols
A clear understanding of the methodologies used to obtain both experimental and theoretical

data is essential for a critical evaluation of the comparison.

Experimental Methodology: Matrix Isolation Infrared
Spectroscopy
The experimental infrared spectra of methoxymethanol were obtained using the matrix

isolation technique.

Sample Preparation: Methoxymethanol was synthesized and then co-deposited with a large

excess of an inert gas, typically argon, onto a cryogenic window (e.g., CsI) maintained at a

very low temperature (around 10 K).[1]

Spectroscopic Measurement: The infrared spectrum of the isolated molecules within the

argon matrix was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The

low temperature and isolation in the matrix prevent intermolecular interactions and stabilize

the otherwise unstable methoxymethanol, allowing for the acquisition of high-resolution

spectra.
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Computational Methodology: Ab Initio and Density
Functional Theory Calculations
The theoretical spectra of methoxymethanol were calculated using quantum chemical

methods.

Geometry Optimization: The molecular geometries of the different conformers of

methoxymethanol were optimized using high-level ab initio methods such as Coupled

Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with F12 explicit

correlation or Møller-Plesset perturbation theory (MP2) with an augmented correlation-

consistent basis set (e.g., aug-cc-pVTZ).[1]

Vibrational Frequency Calculation: Following geometry optimization, the vibrational

frequencies were calculated. To improve accuracy and allow for comparison with

experimental data, anharmonic corrections were often included using methods like second-

order vibrational perturbation theory (VPT2).[1]

NMR and Raman Spectra Calculation: Theoretical NMR chemical shifts were calculated

using the GIAO method, and Raman scattering activities were computed using DFT with a

suitable functional (e.g., B3LYP) and basis set.

Workflow for Comparing Spectra
The logical workflow for comparing experimental and theoretical spectra is crucial for a

systematic analysis. The following diagram illustrates this process.
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Workflow for Comparing Experimental and Theoretical Spectra
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Caption: A diagram illustrating the parallel workflows for obtaining experimental and theoretical

spectra, leading to their comparison, analysis, and the subsequent assignment of spectral

features and validation of computational methods.

Conclusion
The comparison of experimental and theoretical spectra is a powerful approach for the

confident identification and characterization of molecules like methoxymethanol. For infrared
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spectroscopy, there is a good correlation between matrix-isolation experimental data and high-

level anharmonic frequency calculations. This synergy is crucial for assigning complex

vibrational spectra and understanding the molecule's fundamental properties. While

experimental NMR and Raman data for methoxymethanol are currently lacking, theoretical

predictions offer valuable guidance for future research. The continued development of both

experimental techniques for studying unstable molecules and computational methods will

undoubtedly lead to a more complete spectroscopic understanding of methoxymethanol and

other important chemical species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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